molecular formula C5H4ClF2IN2 B10908664 4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole

4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole

Cat. No.: B10908664
M. Wt: 292.45 g/mol
InChI Key: SRFKHICONIFYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms

Preparation Methods

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl iodide under specific conditions to introduce the difluoroethyl group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to obtain the final product .

Chemical Reactions Analysis

4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the development of new biochemical probes or as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain targets, influencing its biological effects. The exact pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

4-chloro-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which can participate in specific reactions and interactions.

Properties

Molecular Formula

C5H4ClF2IN2

Molecular Weight

292.45 g/mol

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)-3-iodopyrazole

InChI

InChI=1S/C5H4ClF2IN2/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2

InChI Key

SRFKHICONIFYOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)I)Cl

Origin of Product

United States

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